

Exploration of Novel Heterocyclic Compounds from 2-Halophenyl Sulfides: A Technical Guide

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Compound of Interest

Compound Name: (2-Bromophenyl)(2,2-diethoxyethyl)sulfane

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the synthesis, characterization, and potential biological applications of novel heterocyclic compounds derived from 2-halophenyl sulfides. These precursors offer a versatile platform for the construction of a diverse array of heterocyclic systems, including benzothiazoles, phenothiazines, and dibenzothiophenes, many of which exhibit significant pharmacological activities. This document provides detailed experimental protocols, comprehensive data summaries, and visual representations of key chemical transformations and biological pathways to facilitate further research and development in this promising area of medicinal chemistry.

Synthetic Methodologies

The conversion of 2-halophenyl sulfides into complex heterocyclic structures is predominantly achieved through metal-catalyzed cross-coupling reactions, with palladium and copper complexes being the most extensively utilized catalysts. Key synthetic strategies include intramolecular C-S, C-N, and C-C bond formations.

Palladium-Catalyzed Synthesis of Benzothiazines

A prevalent method for the synthesis of benzothiazine scaffolds involves the palladium-catalyzed intramolecular C-S coupling of N-aryl-2-halophenylthioamides. This transformation allows for the efficient construction of the benzothiazine core.

Synthesis of Phenothiazines via Ullmann Condensation and Smiles Rearrangement

The synthesis of phenothiazines, a class of compounds with significant neuroleptic and anticancer activities, can be accomplished from 2-halophenyl sulfides through classical methods like the Ullmann condensation, followed by intramolecular cyclization. An alternative and efficient route is the Smiles rearrangement of 2-formamido-2'-nitrodiphenylsulfides.

Copper and Palladium-Catalyzed Synthesis of Dibenzothiophenes

Dibenzothiophenes, of interest for their applications in materials science and as pharmaceutical scaffolds, can be synthesized from 2-halophenyl phenyl sulfides via intramolecular C-H functionalization or C-S bond formation, often catalyzed by palladium or copper complexes.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of representative heterocyclic compounds from 2-halophenyl sulfide precursors.

General Procedure for the Synthesis of S-2-Halogenophenyl-benzothiazines

A one-pot procedure for the synthesis of S-2-halogenophenyl-benzothiazines can be achieved through a Buchwald-Hartwig amination followed by an intramolecular condensation. To a sealed tube containing the respective S-2-halophenyl-S-methylsulfoximine (1.0 eq.), 2-bromobenzaldehyde (1.2 eq.), Pd₂(dba)₃ (0.05 eq.), RuPhos (0.1 eq.), and Cs₂CO₃ (3.2 eq.) is added anhydrous toluene. The reaction mixture is then heated at 120 °C for 72 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through Celite, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired S-2-halogenophenyl-benzothiazine.^[1]

Synthesis of 3-Bromo-phenothiazine via Smiles Rearrangement

3-Bromo-phenothiazine can be synthesized from 5-bromo-2-formamido-2'-nitrodiphenylsulfide through a Smiles rearrangement. The starting material is prepared by the condensation of 2-amino-5-bromobenzenethiol with an o-halonitrobenzene, followed by formylation. The subsequent Smiles rearrangement is typically induced by a base, leading to the cyclized phenothiazine product.^[2]

Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles

The catalytic synthesis of 2-substituted benzothiazoles from thiobenzanilides can be achieved using a palladium catalyst. A mixture of the thiobenzanilide (1.0 eq.), Pd(OAc)₂ (10 mol %), CuI (50 mol %), and Bu₄NBr (2.0 eq.) in a suitable solvent is heated under an inert atmosphere. The reaction proceeds via a C-H functionalization followed by intramolecular C-S bond formation to yield the corresponding benzothiazole.

Data Presentation

The following tables summarize key quantitative data for a selection of synthesized heterocyclic compounds derived from 2-halophenyl sulfides.

Reaction Yields and Spectroscopic Data

Compound	Starting Materials	Catalyst/Reagents	Solvent	Temp (°C)	Time (h)	Yield (%)	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	MS (m/z)
2-(Methylthio)benzothiazole	N-phenyl-N-(2-(methylthio)phenyl)formamide	Pd(OAc) ₂ , CuI, Bu ₄ NBr	Toluene	110	24	85	7.87 (d, 1H), 7.75 (d, 1H), 7.41 (t, 1H), 7.29 (t, 1H), 2.79 (s, 3H)	168.08, 153.27, 135.08, 126.04, 124.07, 121.34, 120.92, 15.91	181.03 [M] ⁺
Phenyl methyl sulfoxide	Phenyl methyl sulfide	Oxone	Acetonitrile/Water	25	0.5	95	7.62-7.60 (m, 2H), 7.51-7.44 (m, 3H), 2.68 (s, 3H)	145.55, 130.90, 129.22, 123.35, 43.80	140.03 [M] ⁺

4-Bromo biphenyl	4-Bromo toluene, Phenylboronic acid	Pd(OAc) ₂	MeOH/H ₂ O	80	6	98	7.33 (m, 7H), 7.56 (q, 1H), 7.97 (q, 1H)	126.5, 127.3, 128.0, 129.4, 129.6, 129.7, 130.6, 133.2, 135.1	232.00 [M] ⁺
2-Phenyl-5-(4-bromophenyl)-7-methyl-5H-[3,4]thiazolo[3,2-a]pyrimidine-6-carboxylate	Ethyl 2-amino-4-methylpyrimidine-5-carboxylate, 2-bromophenyl isothiocyanate	V ₂ O ₅ /F Ap	Ethanol	Reflux	3	92	7.67 (d, 2H), 7.60-7.47 (m, 5H), 7.35 (d, 2H), 6.61 (s, 1H), 3.89 (q, 2H), 2.30 (s, 3H), 1.07 (t, 3H)	166.04, 160.65, 151.39, 144.23, 140.69, 139.42, 132.22, 129.87, 129.79, 129.07, 126.60, 120.09, 109.65, 61.54, 55.37	478.98 94 [M+Na] ⁺

31.15,

22.06

Note: The data presented is a compilation from various sources and specific experimental conditions may vary. Please refer to the cited literature for detailed information.

Biological Activity Data

Compound Class	Derivative	Cell Line	Assay	IC ₅₀ (μM)	Reference
Phenothiazine	PEGylated Phenothiazine (PP)	HeLa	MTT	229.1	[6]
Phenothiazine	PEGylated Phenothiazine (PP)	MeWo	MTT	251.9	[6]
Phenothiazine	PEGylated Phenothiazine Oxide (PPO)	HepG2	MTT	161.3	[6]
Phenothiazine	PEGylated Phenothiazine Oxide (PPO)	MCF7	MTT	131.7	[6]
Phenothiazine	Chalcone-based derivative 4b	HepG-2	MTT	7.14 μg/mL	[4]
Phenothiazine	Chalcone-based derivative 4k	HepG-2	MTT	7.61 μg/mL	[4]
Phenothiazine	Chalcone-based derivative 4k	MCF-7	MTT	12 μg/mL	[4]
Phenothiazine	Chalcone-based derivative 4b	MCF-7	MTT	13.8 μg/mL	[4]
Phenothiazine	DPT-1	A549	MTT	1.526	[5]
Phenothiazine	DPT-2	A549	MTT	3.447	[5]

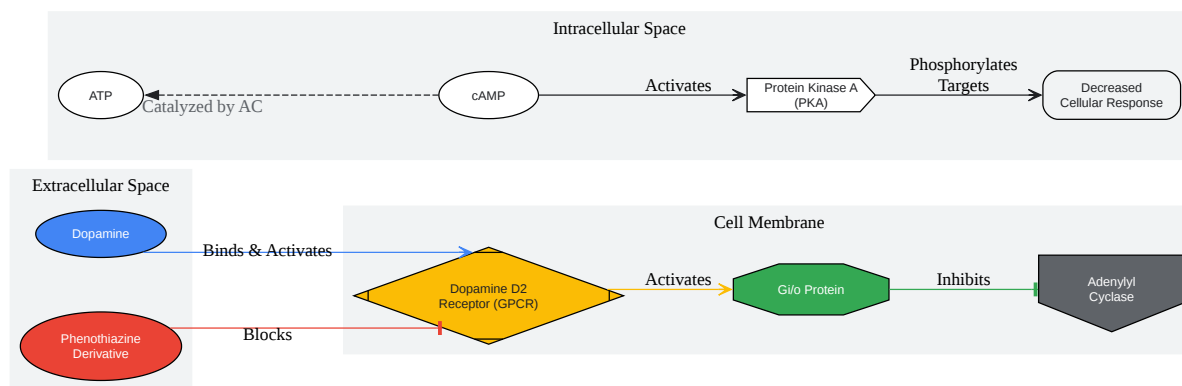
Imidazo[1,2-a]pyrimidine	Derivative 3d	MCF-7	Sulforhodamine B	43.4	[7]
Imidazo[1,2-a]pyrimidine	Derivative 4d	MCF-7	Sulforhodamine B	39.0	[7]
Imidazo[1,2-a]pyrimidine	Derivative 3d	MDA-MB-231	Sulforhodamine B	35.9	[7]
Imidazo[1,2-a]pyrimidine	Derivative 4d	MDA-MB-231	Sulforhodamine B	35.1	[7]

Signaling Pathways and Mechanisms of Action

Heterocyclic compounds derived from 2-halophenyl sulfides, particularly phenothiazines, have been shown to exert their biological effects by modulating various signaling pathways. A key mechanism of action for the antipsychotic effects of phenothiazines is the blockade of dopamine D2 receptors.[\[8\]](#) In the context of cancer, these compounds have been found to disrupt critical signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[\[3\]](#)

Dopamine D2 Receptor Signaling Pathway

The Dopamine D2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced protein kinase A (PKA) activity. Phenothiazine derivatives act as antagonists at this receptor, blocking the downstream signaling cascade.



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Dopamine D2 Receptor Signaling and Inhibition by Phenothiazines.

NF- κ B Signaling Pathway

The NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of immune and inflammatory responses, cell survival, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Some sulfur-containing heterocyclic compounds have been shown to modulate this pathway. The canonical pathway is initiated by pro-inflammatory signals that lead to the activation of the IKK complex, which in turn phosphorylates I κ B α , leading to its degradation and the subsequent translocation of the p50/p65 NF- κ B dimer to the nucleus to activate gene transcription.

The Canonical NF- κ B Signaling Pathway.

Conclusion

2-Halophenyl sulfides are valuable and versatile starting materials for the synthesis of a wide range of novel heterocyclic compounds. The methodologies outlined in this guide, particularly those employing metal-catalyzed reactions, provide efficient routes to access these complex molecular architectures. The significant biological activities exhibited by many of these compounds, such as the anticancer properties of phenothiazine derivatives, underscore the importance of continued research in this area. The provided experimental protocols and data summaries serve as a foundation for further exploration and optimization of these promising scaffolds in the pursuit of new therapeutic agents. Future work should focus on expanding the structural diversity of these heterocyclic systems and conducting in-depth structure-activity relationship studies to identify lead compounds with enhanced potency and selectivity.

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